Methyl Eprosartan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Eprosartan is a derivative of Eprosartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. Eprosartan works by blocking the binding of angiotensin II to the AT1 receptor, leading to vasodilation and reduced blood pressure . This compound retains these properties but has been modified to enhance certain pharmacokinetic or pharmacodynamic characteristics.
準備方法
The synthesis of Methyl Eprosartan involves several key steps. The process begins with the treatment of 2-n-butyl-4-formylimidazole with an N-protecting group, followed by a series of reactions involving 2-(2-thienyl methyl) propanedioic acid monoethyl ester and methyl-4-(bromomethyl) benzoate . The final step involves the simultaneous hydrolysis of ester groups and removal of the N-protecting group using caustic soda solution . Industrial production methods often involve optimization of these steps to maximize yield and purity.
化学反応の分析
Methyl Eprosartan undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
科学的研究の応用
Methyl Eprosartan has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of angiotensin II receptor antagonists.
Biology: Research often focuses on its effects on cellular pathways and receptor interactions.
作用機序
Methyl Eprosartan exerts its effects by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. It selectively binds to the AT1 receptor found in various tissues, including vascular smooth muscle and the adrenal gland . This blockade leads to vasodilation, reduced secretion of vasopressin, and decreased production of aldosterone, ultimately lowering blood pressure .
類似化合物との比較
Methyl Eprosartan is compared with other angiotensin II receptor antagonists such as Losartan, Valsartan, and Irbesartan. While all these compounds share a similar mechanism of action, this compound is unique in its molecular structure, which may confer specific pharmacokinetic advantages . Similar compounds include:
- Losartan
- Valsartan
- Irbesartan
- Candesartan
特性
分子式 |
C24H26N2O4S |
---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
4-[[2-butyl-5-[(E)-3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O4S/c1-3-4-7-22-25-15-20(13-19(24(29)30-2)14-21-6-5-12-31-21)26(22)16-17-8-10-18(11-9-17)23(27)28/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,27,28)/b19-13+ |
InChIキー |
WMVXIRRGJUMLEZ-CPNJWEJPSA-N |
異性体SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OC |
正規SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。